molecular formula C11H21N B13146694 3-Cyclopentylcyclohexan-1-amine

3-Cyclopentylcyclohexan-1-amine

Cat. No.: B13146694
M. Wt: 167.29 g/mol
InChI Key: JAHKNMUBKUJERA-UHFFFAOYSA-N
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Description

3-Cyclopentylcyclohexan-1-amine is an organic compound that belongs to the class of cycloalkylamines It features a cyclohexane ring substituted with a cyclopentyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentylcyclohexan-1-amine typically involves the cyclization of appropriate precursors. One common method is the hydrogenation of cyclopentylcyclohexanone in the presence of ammonia, which introduces the amine group. The reaction is usually carried out under high pressure and temperature conditions with a suitable catalyst such as Raney nickel or palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentylcyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as amides or ureas.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents like acyl chlorides or isocyanates in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Amides, ureas, or other substituted derivatives.

Scientific Research Applications

3-Cyclopentylcyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopentylcyclohexan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and triggering specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: Similar structure but lacks the cyclopentyl group.

    Cyclopentylamine: Similar structure but lacks the cyclohexane ring.

    Cyclohexylcyclopentane: Similar structure but lacks the amine group.

Uniqueness

3-Cyclopentylcyclohexan-1-amine is unique due to the presence of both cyclohexane and cyclopentyl rings along with an amine group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

3-cyclopentylcyclohexan-1-amine

InChI

InChI=1S/C11H21N/c12-11-7-3-6-10(8-11)9-4-1-2-5-9/h9-11H,1-8,12H2

InChI Key

JAHKNMUBKUJERA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2CCCC(C2)N

Origin of Product

United States

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